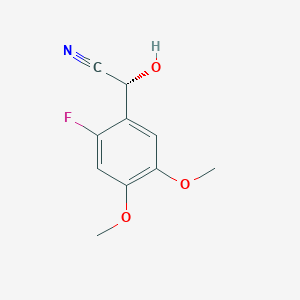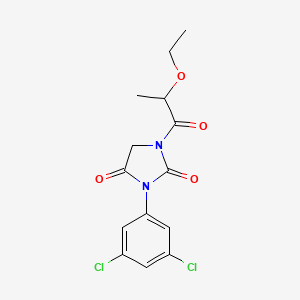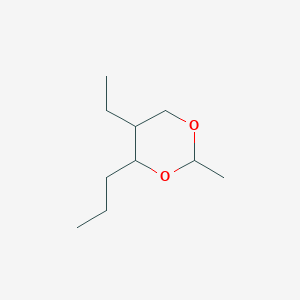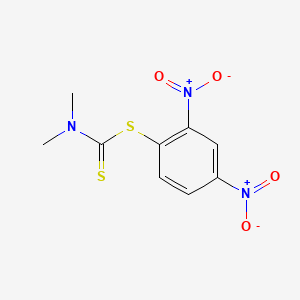
Carbamodithioic acid, dimethyl-, 2,4-dinitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrophenyl dimethyldithiocarbamate is an organic compound with the molecular formula C9H9N3O4S2. It is known for its unique chemical structure, which includes a dithiocarbamate group attached to a 2,4-dinitrophenyl ring. This compound has garnered interest due to its diverse applications in various scientific fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitrophenyl dimethyldithiocarbamate typically involves the reaction of 2,4-dinitrophenyl chloride with dimethyldithiocarbamate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitrophenyl dimethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dithiocarbamate group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted dithiocarbamates.
Scientific Research Applications
2,4-Dinitrophenyl dimethyldithiocarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dinitrophenyl dimethyldithiocarbamate involves its interaction with specific molecular targets. The compound acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through various pathways, including covalent modification of the enzyme or competitive inhibition .
Comparison with Similar Compounds
2,4-Dinitrophenol: An organic compound with similar nitro groups but different functional properties.
Dimethyldithiocarbamate: Shares the dithiocarbamate group but lacks the 2,4-dinitrophenyl ring.
4-Nitrophenyl dimethyldithiocarbamate: Structurally similar but with a single nitro group.
Uniqueness: 2,4-Dinitrophenyl dimethyldithiocarbamate is unique due to its combination of the dithiocarbamate group and the 2,4-dinitrophenyl ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
Properties
CAS No. |
89-37-2 |
|---|---|
Molecular Formula |
C9H9N3O4S2 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
(2,4-dinitrophenyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C9H9N3O4S2/c1-10(2)9(17)18-8-4-3-6(11(13)14)5-7(8)12(15)16/h3-5H,1-2H3 |
InChI Key |
AIWZJEMZVHJAQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


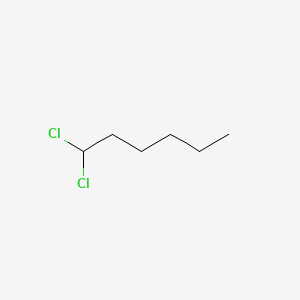
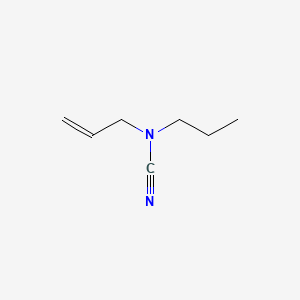
![2-[(2E)-2-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1-ylidene]propanedinitrile](/img/structure/B13808551.png)
![[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate](/img/structure/B13808558.png)
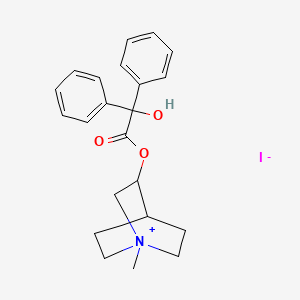
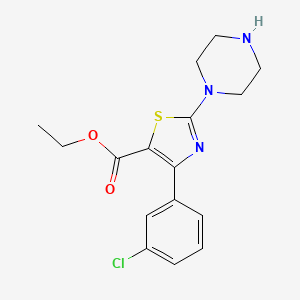
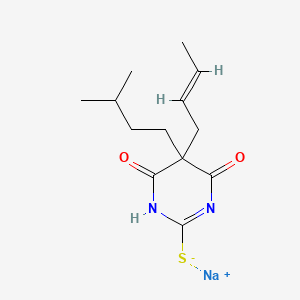
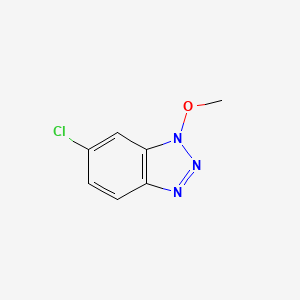
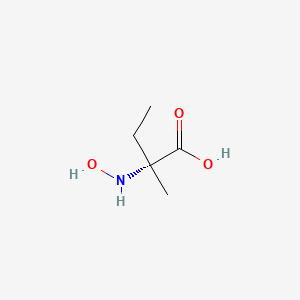
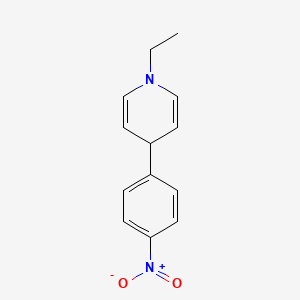
![2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808612.png)
